molecular formula C5H7BrO2 B12927928 Ethyl 3-bromoacrylate

Ethyl 3-bromoacrylate

Cat. No.: B12927928
M. Wt: 179.01 g/mol
InChI Key: UJTJVQIYRQALIK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromoacrylate is an organic compound with the molecular formula C5H7BrO2. It is a colorless to pale yellow liquid that is primarily used as a building block in organic synthesis. This compound is known for its reactivity due to the presence of both an ester group and a bromine atom, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromoacrylate can be synthesized through several methods. One common method involves the bromination of ethyl acrylate. The reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine across the double bond, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale production .

Biological Activity

Ethyl 3-bromoacrylate (CAS No. 31930-34-4) is a compound of significant interest in organic chemistry due to its versatile reactivity and potential biological applications. This article explores its biological activity, including its synthesis, reactivity, and implications in medicinal chemistry, supported by case studies and relevant data.

This compound has the molecular formula C5H7BrO2C_5H_7BrO_2 and a molecular weight of 179.01 g/mol. It is characterized by the presence of a bromine atom attached to the vinyl group, which enhances its electrophilic nature, making it a useful intermediate in various chemical reactions.

PropertyValue
Molecular FormulaC₅H₇BrO₂
Molecular Weight179.01 g/mol
Boiling PointNot specified
SolubilityVery soluble (4.1 mg/ml)
Log P (octanol-water)1.51
AbsorptionHigh

Biological Activity

This compound exhibits several biological activities, primarily due to its ability to participate in nucleophilic addition reactions and radical processes.

Antimicrobial Activity

Recent studies have indicated that compounds derived from this compound display antimicrobial properties. For instance, derivatives synthesized through radical addition reactions have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-Cancer Properties

Research has explored the use of this compound in synthesizing compounds with anti-cancer activity. A notable study demonstrated that the compound can be used to create vinylated products that inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines . The mechanism involves the formation of reactive intermediates that interact with cellular components, leading to cell death.

Case Studies

  • Vinylation Reactions : A study reported the successful vinylation of N-acylpyrrolidines using this compound as a vinylating agent, yielding products with significant biological activity against cancer cell lines .
  • Synthesis of Conjugated Esters : this compound has been utilized in palladium-catalyzed cross-coupling reactions to synthesize conjugated esters that exhibit enhanced biological properties, including anti-inflammatory effects .

Mechanistic Insights

The biological activity of this compound can be attributed to its reactivity profile:

  • Radical Addition : The compound can undergo radical addition reactions, allowing for the formation of complex structures that can interact with biological targets.
  • Electrophilic Nature : The presence of bromine enhances its electrophilicity, facilitating nucleophilic attacks by biological molecules such as proteins and nucleic acids.

Safety and Toxicity

While this compound has promising biological applications, safety assessments indicate that it should be handled with caution due to potential irritant properties. Hazard statements associated with the compound include warnings for skin and eye irritation .

Properties

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

ethyl (E)-3-bromoprop-2-enoate

InChI

InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+

InChI Key

UJTJVQIYRQALIK-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/Br

Canonical SMILES

CCOC(=O)C=CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.